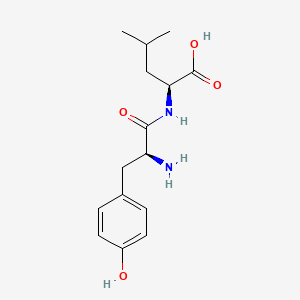
SUN11602
概要
説明
SUN11602は、塩基性線維芽細胞成長因子様活性を有する新規合成アニリン化合物です。特にパーキンソン病などの神経変性疾患において、有望な神経保護効果を示しています。 This compoundは、神経細胞の生存と成長を促進する役割で知られている塩基性線維芽細胞成長因子の活性を模倣します .
科学的研究の応用
SUN11602 has a wide range of scientific research applications, including:
Neuroprotection: this compound has been shown to prevent glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons. .
Parkinson’s Disease: In animal models of Parkinson’s disease, this compound has demonstrated neuroprotective effects by modulating neuroinflammation, apoptosis, and calcium-binding proteins.
Memory Impairment: This compound has been found to attenuate short-term memory impairment and spatial learning deficits in animal models.
Calcium Homeostasis: The compound helps regulate calcium homeostasis in neurons, which is crucial for neuronal survival under toxic conditions.
作用機序
SUN11602は、線維芽細胞成長因子受容体-1(FGFR1)と相互作用することで効果を発揮します。この相互作用はFGFR1のリン酸化を強化し、ミトゲン活性化プロテインキナーゼ/細胞外シグナル制御キナーゼ(MAPK/ERK)経路などの下流シグナル伝達経路を活性化します。この活性化は、神経細胞の生存と成長の増加につながります。 さらに、this compoundはカルビンディンなどのカルシウム結合タンパク質の発現を上昇させ、神経細胞におけるカルシウム恒常性を維持するのに役立ちます .
生化学分析
Biochemical Properties
SUN11602 has been found to interact with the fibroblast growth factor receptor-1 (FGFR1), similar to basic fibroblast growth factor (bFGF) . It enhances the phosphorylation of FGFR1, stimulating neuronal growth and survival in pathological conditions . This compound also increases the levels of CALB1 gene expression in cerebrocortical neurons .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It prevents glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons . Furthermore, this compound treatment rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .
Molecular Mechanism
At the molecular level, this compound activates a number of cellular molecules, including FGFR-1, MEK/ERK intermediates, and Calb . This activation contributes to intracellular Ca2+ homeostasis, similar to the case of bFGF . The exact mechanism of how this compound interacts with FGFR-1 remains to be clarified .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to exert its effects over time. For instance, in a murine model of MPTP-induced dopaminergic degeneration, this compound was administered daily and showed significant reduction in the alteration of Parkinson’s disease hallmarks over a period of 7 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study involving a murine model of MPTP-induced dopaminergic degeneration, this compound was administered at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg . The results showed that this compound administration significantly reduced the alteration of Parkinson’s disease hallmarks .
Metabolic Pathways
It is known that this compound interacts with FGFR1 and influences the phosphorylation of this receptor , which could potentially impact various metabolic pathways.
準備方法
合成経路と反応条件
SUN11602は、アニリン誘導体と他の有機化合物をカップリングさせる一連の化学反応によって合成されます。具体的な合成経路と反応条件は、機密情報であり、詳細な内容は公表されていません。 合成には、目的の化学構造を達成するために、さまざまな試薬や触媒が使用されることが知られています .
工業生産方法
This compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模化学合成が用いられる可能性があります。 その後、結晶化またはクロマトグラフィーなどの技術を用いて精製し、最終製品が得られます .
化学反応解析
反応の種類
This compoundは、以下を含むいくつかの種類の化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化され、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度や溶媒などの具体的な条件は、目的とする反応と生成物によって異なります .
形成される主要な生成物
This compoundの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成され、置換反応では異なる官能基を持つ化合物が生成される可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
神経保護: this compoundは、ラット大脳皮質ニューロンの初代培養におけるグルタミン酸誘発性神経細胞死を阻止することが示されています。 .
パーキンソン病: パーキンソン病の動物モデルにおいて、this compoundは、神経炎症、アポトーシス、カルシウム結合タンパク質を調節することで神経保護効果を示しました。
記憶障害: This compoundは、動物モデルにおいて、短期記憶障害と空間学習障害を軽減することが判明しています。
カルシウム恒常性: この化合物は、神経細胞におけるカルシウム恒常性を調節するのに役立ち、有毒な条件下での神経細胞の生存に不可欠です。
化学反応の分析
Types of Reactions
SUN11602 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .
類似化合物との比較
SUN11602は、関連する副作用なしに、塩基性線維芽細胞成長因子の神経保護効果を模倣する能力において独自です。類似の化合物には以下が含まれます。
塩基性線維芽細胞成長因子(bFGF): bFGFは神経保護特性を持っていますが、副作用のために治療的使用は限られています。
PD166866: FGFR-1細胞質チロシンキナーゼドメインの特異的なリン酸化阻害剤です。
ONO-1301: 線維芽細胞の増殖と遊走に影響を与える、血管内皮増殖因子模倣薬と考えられています。
This compoundは、神経炎症、アポトーシス、カルシウム結合タンパク質を調節する能力が優れており、神経変性疾患に対する貴重な薬理学的戦略となっています .
特性
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

